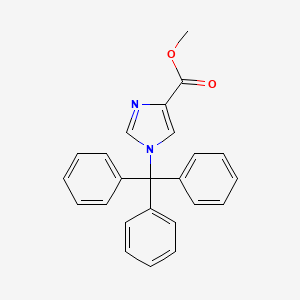

methyl 1-trityl-1H-imidazole-4-carboxylate

Übersicht

Beschreibung

Methyl 1-trityl-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a trityl group (triphenylmethyl) attached to the nitrogen at position 1 and a methyl ester group at position 4 of the imidazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-trityl-1H-imidazole-4-carboxylate typically involves the following steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles. For example, a reaction involving the cyclization of an amido-nitrile precursor in the presence of a nickel catalyst can yield disubstituted imidazoles .

-

Introduction of the Trityl Group: : The trityl group is introduced via a tritylation reaction. This involves the reaction of the imidazole derivative with triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine .

-

Esterification: : The final step involves the esterification of the carboxylic acid group at position 4 of the imidazole ring to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-trityl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

-

Reduction: : Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : The trityl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, thiols.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Imidazole alcohols.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antihypertensive Agents

Methyl 1-trityl-1H-imidazole-4-carboxylate is utilized as a key intermediate in the synthesis of various imidazole derivatives that act as angiotensin II receptor antagonists. These compounds are significant in the treatment of hypertension and cardiovascular disorders. For instance, the compound has been involved in the synthesis of derivatives that exhibit potent activity against angiotensin II receptors, which are critical targets for managing blood pressure and related conditions .

Role in Medetomidine Synthesis

The compound is also noted for its utility in synthesizing medetomidine, a sedative used in veterinary medicine. A method described in patent literature outlines the preparation of medetomidine intermediates through a series of reactions involving this compound. This process includes hydrolysis and subsequent steps that yield high-purity products suitable for pharmaceutical applications .

Synthetic Routes and Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of Imidazole Derivatives : The initial reaction involves the protection of imidazole with a trityl group, followed by carboxylation to introduce the carboxylate functionality.

- Hydrolysis : Under basic conditions, the ethyl ester derivative can be hydrolyzed to yield the corresponding acid, which can then be further processed into various pharmaceutical intermediates .

Case Study: Synthesis of Olmesartan Medoxomil

In a significant study focusing on olmesartan medoxomil, this compound was employed as an intermediate. The research highlighted the importance of this compound in achieving high yields during the multi-step synthesis process. The effective use of this intermediate allowed for streamlined production methods that enhance efficiency and reduce costs .

Case Study: Aldosterone Synthase Inhibition

Another application of this compound is its role in synthesizing compounds that inhibit aldosterone synthase. This enzyme plays a crucial role in regulating blood pressure and fluid balance, making its inhibition a target for hypertension therapies. The compound's structural characteristics facilitate its integration into more complex molecules designed to modulate enzyme activity effectively .

Data Tables

Wirkmechanismus

The mechanism by which methyl 1-trityl-1H-imidazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trityl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the imidazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active imidazole derivative, which then exerts its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 1-trityl-1H-imidazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

1-Trityl-1H-imidazole-4-carboxylic acid: The carboxylic acid form without esterification.

1-Trityl-1H-imidazole: Lacks the carboxylate group, making it less reactive in certain synthetic applications.

Uniqueness

Methyl 1-trityl-1H-imidazole-4-carboxylate is unique due to its combination of a trityl group and a methyl ester group, which confer specific chemical properties and reactivity. This makes it particularly useful as an intermediate in organic synthesis and as a probe in biological studies.

Biologische Aktivität

Methyl 1-trityl-1H-imidazole-4-carboxylate is a derivative of the imidazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in drug development and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a trityl protecting group (triphenylmethyl) attached to an imidazole ring, which enhances its stability and solubility. The molecular formula is CHNO, and it has a molecular weight of approximately 302.35 g/mol. The imidazole moiety is significant for its role in various biochemical processes.

1. Enzyme Inhibition

This compound exhibits inhibitory activity against several enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can significantly influence pharmacokinetics and drug-drug interactions.

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cytochrome P450 2C9 | Competitive | 0.5 | |

| Cytochrome P450 3A4 | Non-competitive | 0.8 | |

| Dipeptidyl Peptidase IV (DPP-IV) | Weak Inhibition | >10 |

2. Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, possess antimicrobial properties. These compounds have been tested against various bacterial strains with promising results.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 µg/mL | |

| Escherichia coli | Bacteriostatic | 64 µg/mL |

3. Antitumor Activity

The potential antitumor effects of this compound have been explored in various cancer cell lines. Studies show that this compound can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 Breast Cancer | 52 | G2/M phase arrest | |

| A549 Lung Cancer | 74 | Induction of apoptosis |

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Binding Interactions : The compound binds to the active sites of enzymes, leading to inhibition or activation depending on the target.

- Gene Expression Modulation : It can influence the expression of genes involved in metabolic pathways, altering cellular metabolism and signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant bactericidal effects against Staphylococcus aureus and Escherichia coli. The research highlighted the compound's potential as a lead structure for developing new antibacterial agents.

Case Study 2: Antitumor Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a notable decrease in cell viability and induced apoptosis through G2/M phase cell cycle arrest. This suggests its potential application in cancer therapy .

Eigenschaften

IUPAC Name |

methyl 1-tritylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-28-23(27)22-17-26(18-25-22)24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSUCNKNEPJLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.